molecular formula C18H21N3O4 B11134532 Methyl {1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]piperidin-4-yl}acetate

Methyl {1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]piperidin-4-yl}acetate

Cat. No.: B11134532
M. Wt: 343.4 g/mol
InChI Key: PRROUYGMTCZBJC-UHFFFAOYSA-N
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Description

Methyl {1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]piperidin-4-yl}acetate is a complex organic compound that features a piperidine ring, a phthalazinone moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]piperidin-4-yl}acetate typically involves multiple steps:

    Formation of the Phthalazinone Moiety: The phthalazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where the phthalazinone derivative reacts with a piperidine derivative in the presence of a suitable base.

    Esterification: The final step involves the esterification of the piperidine derivative with methyl acetate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.

Medicine

The compound holds potential in medicinal chemistry for the development of new drugs, particularly those targeting neurological disorders or cancer.

Industry

In the industrial sector, the compound can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which Methyl {1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]piperidin-4-yl}acetate exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The phthalazinone moiety may play a key role in binding to these targets, while the piperidine ring could influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl {1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]piperidin-4-yl}acetate: shares similarities with other phthalazinone derivatives and piperidine-containing compounds.

    Phthalazinone Derivatives: These compounds are known for their biological activity and are often used in drug development.

    Piperidine-Containing Compounds: Piperidine rings are common in many pharmaceuticals due to their stability and versatility.

Uniqueness

What sets This compound apart is the combination of the phthalazinone moiety with the piperidine ring and ester group. This unique structure provides a distinct set of chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C18H21N3O4

Molecular Weight

343.4 g/mol

IUPAC Name

methyl 2-[1-(3-methyl-4-oxophthalazine-1-carbonyl)piperidin-4-yl]acetate

InChI

InChI=1S/C18H21N3O4/c1-20-17(23)14-6-4-3-5-13(14)16(19-20)18(24)21-9-7-12(8-10-21)11-15(22)25-2/h3-6,12H,7-11H2,1-2H3

InChI Key

PRROUYGMTCZBJC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCC(CC3)CC(=O)OC

Origin of Product

United States

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